

(2-Amino-3-methylphenyl)methanol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-3-methylphenyl)methanol
Cat. No.:	B1268403

[Get Quote](#)

An In-Depth Technical Guide to (2-Amino-3-methylphenyl)methanol

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **(2-Amino-3-methylphenyl)methanol**, a key building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Properties

(2-Amino-3-methylphenyl)methanol, also known as 2-Amino-3-methylbenzyl alcohol, is an aromatic compound containing a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group.

Molecular Structure:

- Chemical Name: **(2-Amino-3-methylphenyl)methanol**
- Synonyms: 2-Amino-3-methylbenzyl alcohol, 2-Amino-3-methylbenzenemethanol[1][2]
- CAS Number: 57772-50-6[1][2][3]
- Molecular Formula: C₈H₁₁NO[1][2][3]
- SMILES: OCc1ccccc(C)c1N[2][3]

The structure consists of a phenylmethanol backbone with an amino group at position 2 and a methyl group at position 3 relative to the methanol substituent.

Physicochemical Data

The quantitative properties of **(2-Amino-3-methylphenyl)methanol** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	137.18 g/mol	[1] [2] [3]
Appearance	White to Off-White Solid	[2]
Melting Point	67-69 °C	[2]
Boiling Point	135-145 °C (at 12 Torr)	[2]
Density (Predicted)	1.126 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.48 ± 0.10	[2]
Solubility	Slightly soluble in Chloroform	[2]

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of **(2-Amino-3-methylphenyl)methanol**.

Synthesis Protocol: Reduction of 2-Amino-3-methylbenzoic Acid

A common method for synthesizing **(2-Amino-3-methylphenyl)methanol** is the reduction of the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH_4).[\[2\]](#)

Materials:

- 2-Amino-3-methylbenzoic acid

- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Deionized Water (H_2O)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diatomaceous earth (Celite)

Procedure:

- Preparation of Benzoic Acid Solution: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous THF at room temperature.
- Preparation of Reducing Agent Suspension: In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (approx. 2.4 eq) in anhydrous THF.
- Reduction Reaction: Cool the LiAlH_4 suspension to 0 °C using an ice bath. Add the benzoic acid solution dropwise to the suspension over a period of 20-30 minutes, ensuring the temperature remains controlled.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH_4 by the slow, dropwise addition of water.
- Workup and Extraction: Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake thoroughly with ethyl acetate.^[2] Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic phase over anhydrous MgSO_4 , and filter.

- Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude **(2-Amino-3-methylphenyl)methanol** product. Further purification can be achieved by recrystallization if necessary.

Characterization Protocols

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:
 - A singlet for the methyl group ($-\text{CH}_3$) protons.
 - A singlet or broad singlet for the alcohol ($-\text{OH}$) proton; its chemical shift is concentration-dependent.[4]
 - A singlet for the benzylic ($-\text{CH}_2$) protons.
 - A broad singlet for the amine ($-\text{NH}_2$) protons.[4]
 - Multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring.
- ^{13}C NMR Spectroscopy: Acquire the carbon NMR spectrum. Aromatic carbons typically appear in the 120-150 ppm region.[1] Eight distinct signals are expected, corresponding to the 8 carbon atoms in the molecule. Carbons attached to the nitrogen and oxygen atoms will be shifted accordingly.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Expected Absorptions:
 - O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} from the alcohol group.
 - N-H Stretch: Two distinct peaks for the primary amine in the 3300-3500 cm^{-1} region (asymmetric and symmetric stretching).[5]
 - C-H Stretch (Aromatic): Peaks slightly above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
 - N-H Scissoring: An absorption around 1550-1650 cm^{-1} .[5]
 - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
 - C-O Stretch: A strong band in the 1000-1260 cm^{-1} region.
 - C-N Stretch: An absorption for the aromatic amine between 1200-1350 cm^{-1} .[5]

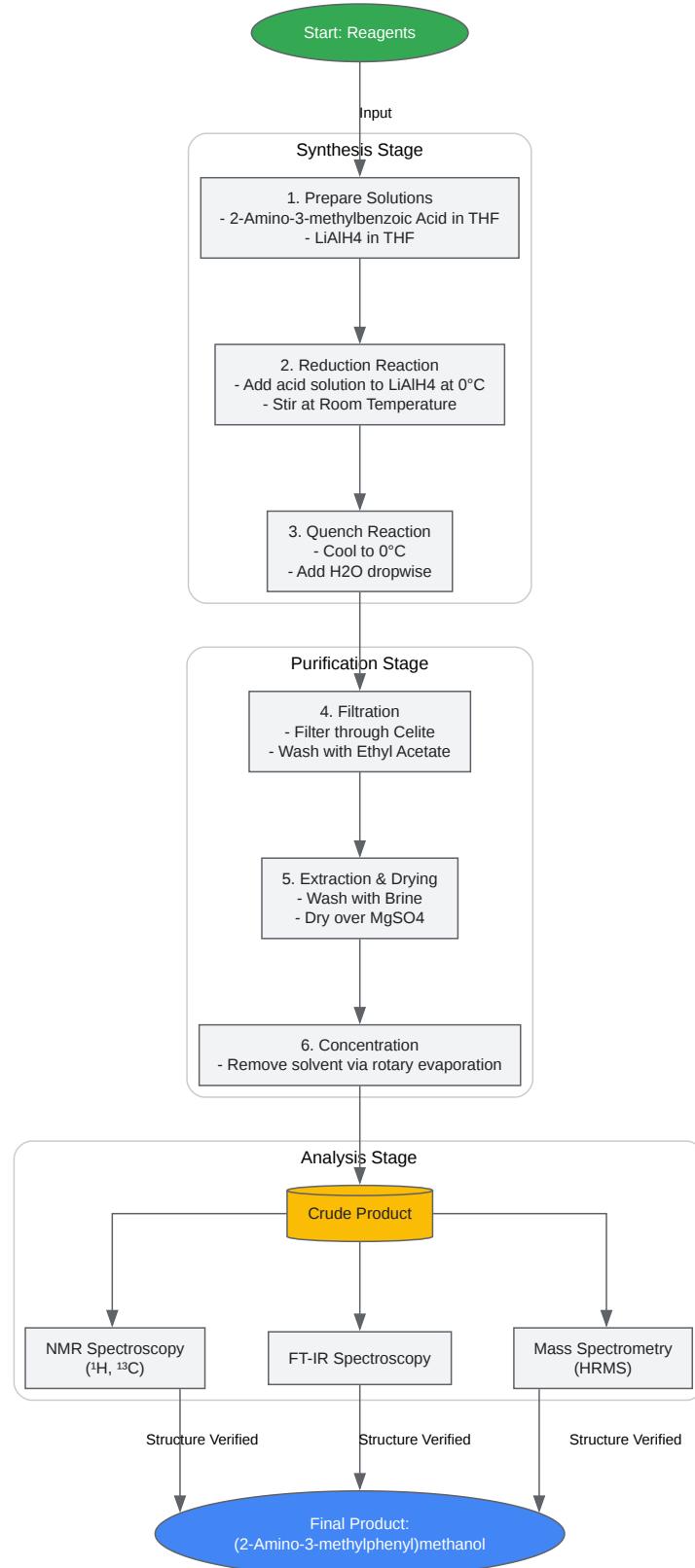
2.2.3. Mass Spectrometry (MS)

- Method: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[6][7]
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis:
 - The molecular ion peak (M^+) should be observed at an m/z corresponding to the molecular weight (137.18).
 - HRMS should confirm the molecular formula $\text{C}_8\text{H}_{11}\text{NO}$ with high accuracy (typically within 5 ppm).[6]

- Common fragmentation patterns for benzyl alcohols may include the loss of H₂O or the OH radical.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of **(2-Amino-3-methylphenyl)methanol**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [(2-Amino-3-methylphenyl)methanol molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268403#2-amino-3-methylphenyl-methanol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com